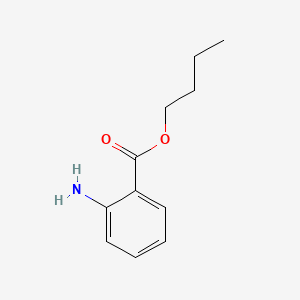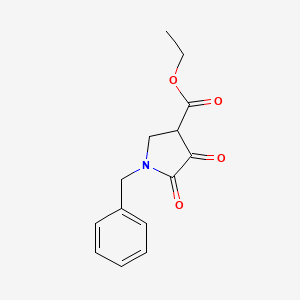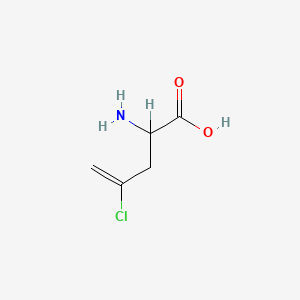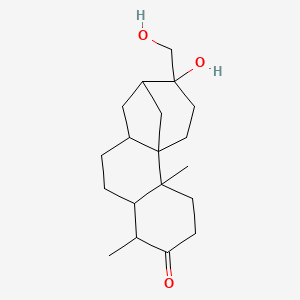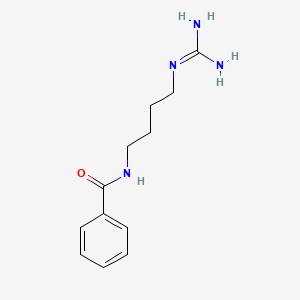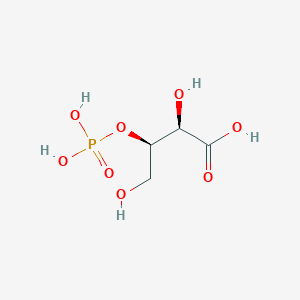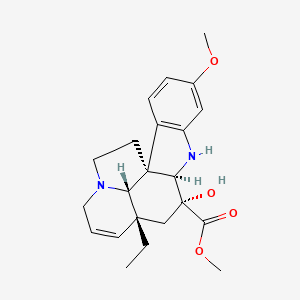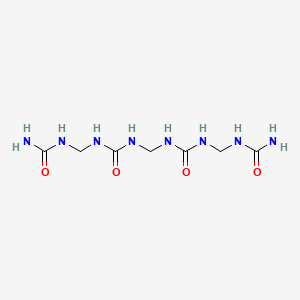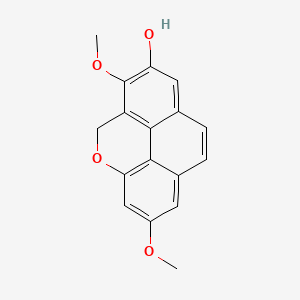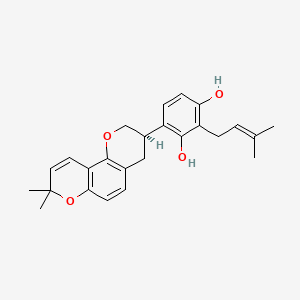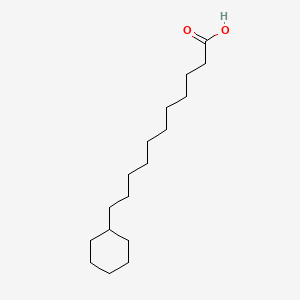
Cyclohexaneundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
elongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, is considered to be a fatty acid lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. Outside of the human body, can be found in fats and oils and milk and milk products. This makes a potential biomarker for the consumption of these food products.
Omega-Cyclohexylundecanoic acid is a long-chain fatty acid.
Scientific Research Applications
1. Synthesis of Multiwall Carbon Nanotubes (MWCNTs)
Cyclohexanol, a related compound to Cyclohexaneundecanoic acid, has been used as a carbon precursor for the synthesis of multiwall carbon nanotubes (MWCNTs). This process involves a chemical vapor deposition (CVD) system and has shown that using cyclohexanol significantly reduces the formation of amorphous carbon and catalyst particles in the as-grown carbon nanotubes, thereby enhancing their purity (Shirazi, Ahmadzadeh Tofighy, Mohammadi, & Pak, 2011).
2. Oxidation Processes in Industrial Chemistry
Cyclohexane, which is structurally similar to Cyclohexaneundecanoic acid, plays a crucial role in industrial oxidation processes. It's transformed into adipic acid, a key precursor for nylon and other polymers. Innovations in catalysis and green chemistry are evolving these processes, enhancing efficiency and environmental sustainability (Brégeault, 2003).
3. Biocatalytic Transformation
The conversion of cyclohexane to cyclohexanol using novel enzymes offers potential applications in the chemical industry. This biocatalytic process highlights the advancement in utilizing specific enzymes for organic synthesis, providing more environmentally friendly alternatives (Karande et al., 2016).
4. Role in Synthesis of Adipic Acid
Cyclohexane and related compounds are vital in the synthesis of adipic acid, which is an essential component in nylon production. Recent research focuses on developing more sustainable and efficient methods for this synthesis, such as the use of hydrogen peroxide and other green chemistry approaches (Usui & Sato, 2003).
5. Solubility Studies
Research on compounds like 11-cyanoundecanoic acid, which shares functional groups with Cyclohexaneundecanoic acid, provides insights into their solubility characteristics in various solvents. This information is vital for industrial applications involving these compounds (Wei, Li, Liu, & Wang, 2011).
properties
CAS RN |
4277-62-7 |
|---|---|
Product Name |
Cyclohexaneundecanoic acid |
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
11-cyclohexylundecanoic acid |
InChI |
InChI=1S/C17H32O2/c18-17(19)15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h16H,1-15H2,(H,18,19) |
InChI Key |
WFTPSUGFEZHCGU-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCCCCCCCCCC(=O)O |
Canonical SMILES |
C1CCC(CC1)CCCCCCCCCCC(=O)O |
melting_point |
55.4-56.6°C |
Other CAS RN |
4277-62-7 |
physical_description |
Solid |
synonyms |
omega-cyclohexylundecanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



